(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide
Description
The compound (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide features a bis-phenylpropenamide core with two (E)-configured α,β-unsaturated amide moieties. Its structure includes:
- Two phenylpropenamide groups linked via a central 2-methyl-4-(3-methylphenyl)phenyl backbone.
- Methyl substituents at the 2- and 3-positions of the central phenyl rings, influencing steric and electronic properties.
- Planar (E)-configuration across both double bonds, promoting conjugation and rigidity.
While direct experimental data for this compound are absent in the provided evidence, comparisons with structurally related enamide derivatives (Table 1) reveal trends in substituent effects, physicochemical properties, and intermolecular interactions.
Properties
IUPAC Name |
(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O2/c1-23-21-27(15-17-29(23)33-31(35)19-13-25-9-5-3-6-10-25)28-16-18-30(24(2)22-28)34-32(36)20-14-26-11-7-4-8-12-26/h3-22H,1-2H3,(H,33,35)(H,34,36)/b19-13+,20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHWHWOJKCQCEM-IWGRKNQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide, also referred to as a derivative of cinnamoyl amines, has been investigated for its biological activities, particularly in the context of cancer treatment and potential opioid-like effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C26H30N2O
- Molecular Weight: 398.54 g/mol
- Chemical Structure:
- The compound features a phenylpropene backbone with multiple aromatic rings and an amide functional group, which is critical for its biological activity.
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific cellular pathways associated with tumor growth. The mechanism involves:
- Inhibition of Cell Proliferation: Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting EGFR Mutations: Some derivatives have been found to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), making them potential candidates for treating non-small cell lung cancer (NSCLC) .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 (nM) | References |
|---|---|---|---|
| Anticancer Activity | A431 Cell Line | >1000 | |
| Anticancer Activity | H1975 Cell Line | 126 | |
| EGFR Inhibition | Mutant EGFR | 7 | |
| Opioid Receptor Binding | Ki (nM) | 2910 |
Case Studies
-
Anticancer Efficacy in NSCLC:
A study evaluated the efficacy of a closely related compound in inhibiting the proliferation of NSCLC cells. The compound exhibited selective inhibition against mutant EGFR over wild-type EGFR, demonstrating a promising therapeutic index for targeted cancer therapy . -
Opioid-like Effects:
Another investigation into the opioid receptor binding profile revealed that while the compound shows some affinity for opioid receptors, its activity is significantly lower compared to established opioids like fentanyl, indicating a potential for reduced side effects while maintaining some analgesic properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide. Research conducted by Mathew et al. demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell proliferation. In vitro assays showed that these compounds could induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies revealed that it could inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds derived from similar structures have shown promising results in reducing inflammation markers such as nitric oxide and TNF-alpha, indicating that this compound may possess similar properties .
Analgesic Effects
The analgesic activity of this compound has been explored in various studies, where it has been shown to alleviate pain in animal models effectively. The mechanism involves modulation of pain pathways, potentially through inhibition of cyclooxygenase enzymes (COX) which are involved in the inflammatory response .
Case Studies and Research Findings
Synthetic Approaches
The synthesis of this compound involves several steps including the formation of the phenylpropene backbone and subsequent amide coupling reactions. Techniques such as Mannich reactions have been employed to enhance the yield and purity of the final product .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Substituents on phenyl rings and the nature of functional groups significantly alter molecular properties:
Key Observations :
- Electron-withdrawing groups (cyano in , CF₃ in ) stabilize the enamide moiety via resonance, while electron-donating groups (dimethylamino in ) may enhance solubility in polar solvents.
Physicochemical Properties
Molecular Weight and Solubility
- The target compound’s molecular weight is estimated to exceed 450 g/mol (assuming C₃₄H₂₉N₂O₂), making it significantly bulkier than simpler analogs like (237.30 g/mol). Higher molecular weight may reduce aqueous solubility, a trend observed in halogenated derivatives (e.g., 331.81 g/mol for ).
- Hydrophobic substituents (methyl, phenyl) dominate in the target compound, contrasting with polar groups (cyano, CF₃) in , which balance hydrophobicity and dipole interactions.
Melting Points and Thermal Stability
- Crystallographic data for (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide reveals a monoclinic crystal system (P2₁/c) with a unit cell volume of 1536.3 ų. Such packing efficiency suggests higher melting points compared to less rigid analogs.
- The trifluoromethyl group in likely enhances thermal stability due to strong C–F bonds, a feature absent in the target compound.
Crystallographic and Conformational Analysis
- Hydrogen bonding : Amide groups in the target compound can form intermolecular N–H···O bonds, analogous to patterns observed in , where hydrogen-bonding networks dictate crystal packing.
- Planarity: The (E)-configuration enforces a planar geometry, as seen in , promoting π-π stacking between aromatic rings. This contrasts with non-planar Z-isomers, which are less common in the literature.
Hydrogen Bonding and Molecular Interactions
- Graph set analysis (as discussed in ) predicts that the target compound’s amide groups participate in R₂²(8) motifs, similar to related enamide derivatives.
- Solvent interactions : Polar substituents (e.g., hydroxyl in ) improve solubility in protic solvents, whereas the target compound’s methyl and phenyl groups favor aprotic environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
